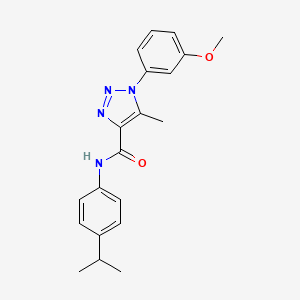

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to N-(5-Hexyl-1,3,4-thiadiazol-2-yl)hexanamide, typically involves multi-step chemical reactions starting from basic organic or inorganic precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrates a six-step process starting from 4-chlorobenzoic acid through esterification, hydrazination, salt formation, cyclization, and subsequent reactions leading to the target thiadiazole sulfonamides (Zhuo Chen et al., 2010). This exemplifies the complexity and versatility in the synthesis routes of thiadiazole derivatives.

Molecular Structure Analysis

Thiadiazole derivatives are characterized by their unique molecular structure, which includes a thiadiazole ring - a five-membered ring consisting of two nitrogen atoms and one sulfur atom. The molecular structure significantly influences the compound's chemical behavior and interactions. For instance, the X-ray crystal structure of 2,5-di-(4-decyloxyphenyl)-1,3,4-thiadiazole reveals a tilt lamellar arrangement of rod-shaped molecules stabilized by a variety of weak non-covalent interactions, highlighting the structural features of thiadiazole derivatives (Jie Han et al., 2009).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, reflecting their reactivity and the influence of their molecular structure on chemical behavior. The reactions can include nucleophilic substitutions, cycloadditions, and electrophilic substitutions, among others. These reactions are critical for modifying thiadiazole derivatives for specific applications and understanding their chemical properties.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the thiadiazole ring. For example, the liquid crystalline properties of substituted 2,5-diaryl-1,3,4-thiadiazole derivatives, studied by polarized-light optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), reveal their potential in materials science (Jie Han et al., 2009).

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Applications

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiviral and anticancer activities. For example, certain compounds exhibited anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Additionally, the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antiproliferative and antimicrobial properties, suggesting their application in anticancer research (Gür et al., 2020).

Corrosion Inhibition

1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Experimental studies have shown that these compounds can significantly enhance the corrosion resistance of mild steel in sulfuric acid, with inhibition efficiencies closely related to the molecular structure of the thiadiazole derivatives (Lebrini et al., 2007).

Pharmaceutical Chemistry

In the pharmaceutical field, 1,3,4-thiadiazole-based compounds have been synthesized and evaluated for their potential as histone deacetylase inhibitors and antitumor agents. Some compounds in this category exhibited potent cytotoxicity and HDAC inhibition effects, which were generally two- to five-fold more potent than the standard drug SAHA against various cancer cell lines (Nam et al., 2014).

Material Science

The modification of conjugated microporous poly-benzothiadiazole for enhanced water compatibility and photocatalytic activity was explored, showcasing the versatility of thiadiazole derivatives in material science. These water-compatible polymer networks were utilized as heterogeneous photocatalysts for singlet oxygen generation, demonstrating their potential in photocatalytic applications (Urakami et al., 2013).

Propiedades

IUPAC Name |

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3OS/c1-3-5-7-9-11-13-16-17-14(19-13)15-12(18)10-8-6-4-2/h3-11H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWLIYAXXZLQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN=C(S1)NC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hexyl-1,3,4-thiadiazol-2-yl)hexanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)

![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)

![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)

![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)

![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)